N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-3-1-10(2-4-12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHYRRPPLMUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzyl moiety : Enhances lipophilicity and potential receptor interactions.
- Hydroxyethyl group : May participate in hydrogen bonding with biological targets.
- Oxalamide functional group : Known for diverse biological activities.
Its molecular formula is with a molecular weight of approximately 358.4 g/mol.
Synthesis
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves several key steps:
- Preparation of intermediates : Starting materials such as 4-fluorobenzylamine and thiophenol derivatives are reacted under controlled conditions.
- Formation of the oxalamide linkage : This is achieved through the reaction of the amine with oxalyl chloride.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, which may result in therapeutic effects. Studies indicate that the fluorobenzyl group may enhance binding affinity to certain receptors, while the hydroxyethyl component may facilitate interactions through hydrogen bonding.
Anticancer Properties
Research has indicated that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro cytotoxicity assay | Demonstrated significant reduction in cell viability in cancer cell lines (e.g., MCF-7, HeLa) at concentrations above 10 µM. |
| Antimicrobial efficacy study | Showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Enzyme inhibition assay | Inhibited Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes treatment, with an IC50 value of 50 µM. |
Comparison with Similar Compounds
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Substituents : 2,4-Dimethoxybenzyl (N1), pyridin-2-ylethyl (N2).
- Key Properties :
- Comparison : Unlike the target compound, S336 lacks a fluorinated aromatic ring and thiophene group. The pyridine ring may enhance water solubility compared to thiophene, while methoxy groups increase lipophilicity .
Pharmacologically Active Analogues
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
- Substituents: 4-Chloro-3-fluorophenyl (N1), complex bicyclic guanidinomethyl group (N2).
- Key Properties :
- Comparison : The target compound’s simpler hydroxyethyl-thiophene group contrasts with BNM-III-170’s intricate bicyclic structure, which likely enhances target specificity but complicates synthesis .
Key Observations :
- Synthetic Yields : Hydroxy or polar groups (e.g., 16 ) often reduce yields due to side reactions (e.g., dimerization) .
- Fluorine Effects: The target compound’s 4-fluorobenzyl group may improve metabolic stability compared to non-fluorinated analogues (e.g., 17) .
- Thiophene vs.
Metabolic and Regulatory Considerations
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, likely via oxidation of aromatic or alkyl substituents . The target compound’s hydroxy group may facilitate glucuronidation, altering excretion pathways.
- Toxicology: Structurally related compounds (e.g., S336) show low toxicity (NOEL = 100 mg/kg/day) with high margins of safety (>500 million) , suggesting the target compound may share favorable toxicological profiles.
Q & A
Q. How can the thiophene moiety be leveraged to enhance binding affinity in target proteins?
- Methodological Answer : Thiophene’s planar structure facilitates π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites). Synthetic modifications like introducing electron-donating groups (methyl) or halogenation (bromine) can fine-tune binding. Use X-ray crystallography (e.g., PDB structures) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
